((4-Iodophenyl)ethynyl)trimethylsilane
is a versatile reagent used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .((4-Iodophenyl)ethynyl)trimethylsilane
can be used in material science . It can be used in the synthesis of various materials with desired properties.((4-Iodophenyl)ethynyl)trimethylsilane is an organosilicon compound characterized by the presence of a phenyl group substituted with iodine and an ethynyl group, along with three trimethylsilyl groups. Its molecular formula is , and it has a molecular weight of approximately 284.3 g/mol. This compound is notable for its unique structural features, which include a strong carbon-silicon bond and the presence of iodine, making it a valuable intermediate in various chemical syntheses and applications.
Additionally, this compound can undergo desilylation reactions, where the trimethylsilyl groups are removed to expose reactive sites for further functionalization .
((4-Iodophenyl)ethynyl)trimethylsilane finds its applications primarily in organic synthesis. It serves as a versatile building block for:
Several compounds share structural similarities with ((4-Iodophenyl)ethynyl)trimethylsilane. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Iodophenylethynyltrimethylsilane | Contains iodine and ethynyl group | Strong carbon-silicon bond |
4-Bromophenylethynyltrimethylsilane | Contains bromine instead of iodine | Different halogen may affect reactivity |
4-Methylphenylethynyltrimethylsilane | Methyl group instead of halogen | Less electronegative than iodine |
Phenylethynyltrimethylsilane | Lacks halogen substitution | Simpler structure without halogen effects |
The presence of iodine in ((4-Iodophenyl)ethynyl)trimethylsilane provides distinct reactivity patterns compared to its brominated or methylated counterparts, making it particularly useful in specific synthetic pathways.
Irritant